molecular formula C14H21BBrNO3 B12334451 5-Bromo-2-isopropoxypyridine-3-boronic acid pinacol ester CAS No. 2121511-77-9

5-Bromo-2-isopropoxypyridine-3-boronic acid pinacol ester

Cat. No.: B12334451
CAS No.: 2121511-77-9
M. Wt: 342.04 g/mol
InChI Key: OXMNKHBRESLSNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropoxypyridine-3-boronic acid pinacol ester typically involves the borylation of 5-bromo-2-isopropoxypyridine. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound often employs large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropoxypyridine-3-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The process includes:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-isopropoxypyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the reaction outcome is required .

Properties

CAS No.

2121511-77-9

Molecular Formula

C14H21BBrNO3

Molecular Weight

342.04 g/mol

IUPAC Name

5-bromo-2-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C14H21BBrNO3/c1-9(2)18-12-11(7-10(16)8-17-12)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3

InChI Key

OXMNKHBRESLSNV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC(C)C)Br

Origin of Product

United States

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